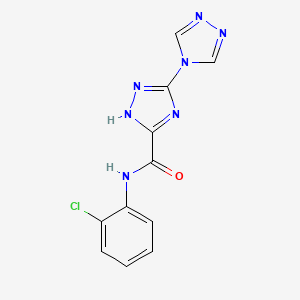
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide, also known as CTZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been suggested that N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide may exert its effects by inhibiting the activity of enzymes involved in various biological processes. For example, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are involved in the regulation of acid-base balance and neurotransmitter activity, respectively.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. In medicinal chemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit antitumor activity. In biochemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to inhibit the activity of carbonic anhydrase and acetylcholinesterase. In agriculture, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit herbicidal activity against various weeds.
实验室实验的优点和局限性
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has also been extensively studied, and its properties and effects are well documented. However, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide also has some limitations for lab experiments. It is highly toxic and must be handled with care. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide is also relatively expensive, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide. In medicinal chemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be further investigated for its potential applications in cancer treatment and the treatment of bacterial and fungal infections. In biochemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be studied further to understand its mechanism of action and potential applications in the regulation of acid-base balance and neurotransmitter activity. In agriculture, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be studied further to develop more effective herbicides for weed control in crops.
Conclusion
In conclusion, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and agriculture. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit various biochemical and physiological effects, including antitumor, antifungal, and antibacterial activities. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide, including its potential applications in cancer treatment, the regulation of acid-base balance and neurotransmitter activity, and the development of more effective herbicides for weed control in crops.
合成方法
The synthesis of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide involves the reaction of 2-chlorobenzaldehyde with 4-amino-1,2,4-triazole in the presence of acetic acid and ethanol. The resulting product is then treated with acetic anhydride to yield N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide. The synthesis method has been optimized to produce high yields of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide with high purity.
科学研究应用
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit antitumor, antifungal, and antibacterial activities. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
In biochemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
In agriculture, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit herbicidal activity against various weeds. It has been suggested that N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be used as a potential herbicide to control weed growth in crops.
属性
IUPAC Name |
N-(2-chlorophenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN7O/c12-7-3-1-2-4-8(7)15-10(20)9-16-11(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIAVRYEEFDVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC(=NN2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)
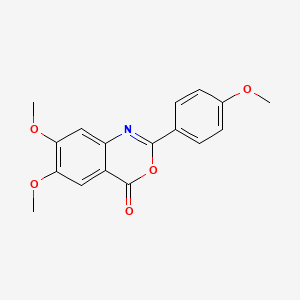
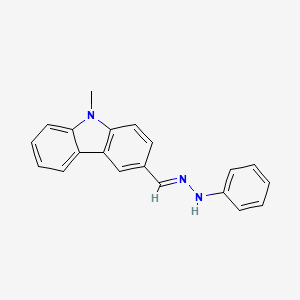
![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)
![4-{[(4-carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5756477.png)
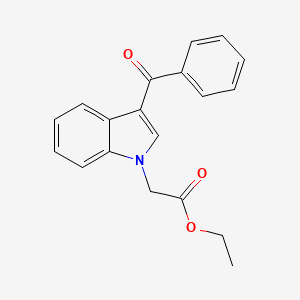
![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5756500.png)

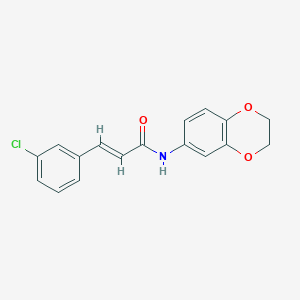
![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)